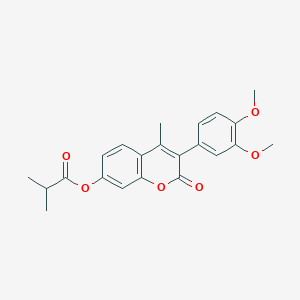

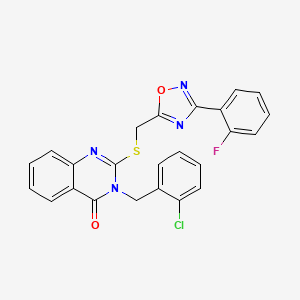

![molecular formula C19H17ClN4O B2469063 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide CAS No. 866010-52-8](/img/structure/B2469063.png)

2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclisation Applications

Cyclisation of 2-Chloro-N-(2-Pyridinyl)Nicotinamides : The study by Fernandes et al. (2006) explores the thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The cyclisation products were analyzed and characterized through NMR spectroscopy and X-ray crystallography, providing insights into the steric and electronic effects influencing the process. This research emphasizes the role of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in the synthesis of complex cyclic structures with potential applications in material science or pharmaceuticals (Fernandes et al., 2006).

Synthesis of Herbicides

Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine : Zuo Hang-dong (2010) describes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the herbicide trifloxysulfuron. The process involves nicotinamide as a starting point, undergoing Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7%. This research showcases the use of this compound in agriculture, specifically in herbicide production (Zuo Hang-dong, 2010).

Pharmaceutical Co-crystal Synthesis

Synthesis of Pharmaceutical Co-crystal : Lemmerer et al. (2010) investigate the co-crystal formation of 2-chloro-4-nitrobenzoic acid with nicotinamide, focusing on its potential as an anti-viral and anti-cancer agent. The research highlights the thermal stability and interaction stability within the co-crystal compared to the pure compounds. This study demonstrates the application of this compound in pharmaceutical research, particularly in enhancing drug properties and stability (Lemmerer et al., 2010).

Mecanismo De Acción

Target of Action

It is a derivative of nicotinamide, which is known to interact with adp-ribosyl cyclase 2 and exotoxin a . These targets play crucial roles in various cellular processes.

Mode of Action

Nicotinamide is a component of the coenzyme NAD, which is essential in redox reactions .

Biochemical Pathways

Given its structural similarity to nicotinamide, it may influence pathways involving nad, a critical coenzyme in various metabolic processes .

Result of Action

Some nicotinamide derivatives have demonstrated antibacterial and antibiofilm properties , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

2-chloro-N-[2-(2-phenylethylamino)pyridin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O/c20-17-15(8-4-11-21-17)19(25)24-16-9-5-12-22-18(16)23-13-10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJOBQVXSVQJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

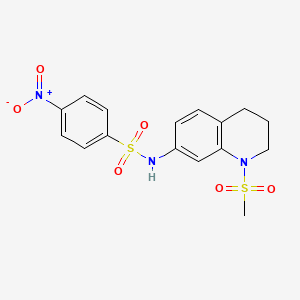

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)